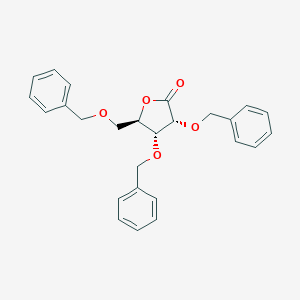

(S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step chemical reactions that introduce protective groups to amino acids to prevent unwanted reactions. For instance, a facile synthesis approach involves alkylation and selective cleavage steps to introduce orthogonally protected boronic acid analogs of aspartic acid, demonstrating the molecule's role as a versatile synthetic intermediate (Hsiao, 1998).

Molecular Structure Analysis

The molecular structure is pivotal for understanding the reactivity and physical properties of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid. Studies on related compounds highlight the significance of conformational analysis, demonstrating how specific structural motifs influence the overall molecular architecture and reactivity. For example, the crystal structure of related dipeptides reveals insights into conformational preferences and potential hydrogen bonding patterns (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

The chemical reactivity of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is influenced by its functional groups. The presence of benzyloxy and tert-butoxycarbonyl groups allows for selective deprotection and functionalization, enabling its incorporation into peptides and other complex molecules. For instance, efficient synthesis methods have been developed for related compounds, showcasing the molecule's versatility in synthetic strategies (Koseki, Yamada, & Usuki, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid and its derivatives are crucial for their application in synthetic chemistry. The synthesis and study of related compounds provide valuable insights into how the structural elements of these molecules affect their physical characteristics (Adamczyk, Johnson, & Reddy, 1999).

Chemical Properties Analysis

Understanding the chemical properties of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is essential for its functionalization and application in the synthesis of complex molecules. The molecule's reactivity, particularly in condensation reactions and protective group strategies, highlights its utility in constructing peptides and other nitrogen-containing compounds. Research on similar molecules illustrates the potential for creating diverse chemical structures through selective reactions (Pund et al., 2020).

Aplicaciones Científicas De Investigación

-

Synthesis of α,β-unsaturated carbonyl compounds

- Field : Organic Chemistry

- Application : α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry. Their catalytic synthesis has received significant attention during the past decades .

- Method : Among the known methodologies, carbonylation reactions represent an atom-efficient tool box to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .

- Results : This method allows for the efficient synthesis of a variety of valuable compounds, contributing to the advancement of organic chemistry .

-

Synthesis of N-heterocycles via sulfinimines

- Field : Organic Chemistry

- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

- Results : This method has been used to synthesize a variety of structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds .

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDKXCQPYFHZPA-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427169 |

Source

|

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |

CAS RN |

49855-91-6 |

Source

|

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)

![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)